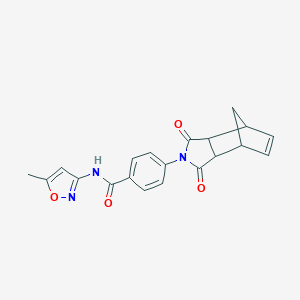
5-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methylbutyl)-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methylbutyl)-1H-isoindole-1,3(2H)-dione, also known as BOID, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. BOID is a heterocyclic compound that contains both benzoxazine and isoindole rings, and it has been found to possess a range of interesting properties that make it a promising candidate for further research.
Mecanismo De Acción
The exact mechanism of action of 5-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methylbutyl)-1H-isoindole-1,3(2H)-dione is not yet fully understood, but several studies have suggested that it may act by inhibiting various enzymes and signaling pathways that are involved in cancer cell growth and survival. For example, 5-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methylbutyl)-1H-isoindole-1,3(2H)-dione has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been found to inhibit the Akt/mTOR signaling pathway, which is involved in regulating cell growth and survival.
Biochemical and Physiological Effects:
In addition to its anticancer activity, 5-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methylbutyl)-1H-isoindole-1,3(2H)-dione has been found to possess a range of other interesting biochemical and physiological effects. For example, it has been shown to possess anti-inflammatory activity, and it has been found to inhibit the production of nitric oxide, a molecule that is involved in the immune response and inflammation. 5-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methylbutyl)-1H-isoindole-1,3(2H)-dione has also been found to possess antifungal activity, suggesting that it may have potential applications in the treatment of fungal infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methylbutyl)-1H-isoindole-1,3(2H)-dione is its potent antiproliferative activity against cancer cells, which makes it a promising candidate for further development as a cancer therapeutic. However, there are also several limitations to its use in lab experiments. For example, 5-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methylbutyl)-1H-isoindole-1,3(2H)-dione is a relatively complex compound that can be difficult to synthesize on a large scale. It is also relatively unstable and can degrade over time, which can make it difficult to work with in some experimental settings.
Direcciones Futuras
There are several areas of future research that could be pursued with regards to 5-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methylbutyl)-1H-isoindole-1,3(2H)-dione. One potential direction is to investigate its potential as a cancer therapeutic in more detail, including its efficacy in animal models and its potential side effects. Another area of research could be to investigate its potential as an anti-inflammatory or antifungal agent, and to identify the mechanisms by which it exerts these effects. Additionally, further studies could be conducted to optimize the synthesis and stability of 5-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methylbutyl)-1H-isoindole-1,3(2H)-dione, in order to make it more accessible for use in lab experiments.
Métodos De Síntesis
5-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methylbutyl)-1H-isoindole-1,3(2H)-dione can be synthesized using a variety of methods, including the reaction of 2-amino-3-methylbutanoic acid with 7-chloro-4-hydroxy-2H-1,3-benzoxazin-4-one, followed by cyclization with phosgene and reaction with an appropriate amine. The synthesis of 5-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methylbutyl)-1H-isoindole-1,3(2H)-dione has been described in detail in several scientific publications, and the compound has been produced in both small and large-scale quantities.
Aplicaciones Científicas De Investigación
5-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methylbutyl)-1H-isoindole-1,3(2H)-dione has been the subject of several scientific studies that have investigated its potential applications in various fields. One area of research that has received particular attention is its use as an anticancer agent. 5-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methylbutyl)-1H-isoindole-1,3(2H)-dione has been found to exhibit potent antiproliferative activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells, suggesting that it may be a promising candidate for further development as a cancer therapeutic.
Propiedades
Nombre del producto |
5-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methylbutyl)-1H-isoindole-1,3(2H)-dione |
|---|---|
Fórmula molecular |
C21H17ClN2O4 |
Peso molecular |
396.8 g/mol |
Nombre IUPAC |
5-(7-chloro-4-oxo-3,1-benzoxazin-2-yl)-2-(3-methylbutyl)isoindole-1,3-dione |
InChI |
InChI=1S/C21H17ClN2O4/c1-11(2)7-8-24-19(25)14-5-3-12(9-16(14)20(24)26)18-23-17-10-13(22)4-6-15(17)21(27)28-18/h3-6,9-11H,7-8H2,1-2H3 |
Clave InChI |
AMSMZNGNWIMVIE-UHFFFAOYSA-N |
SMILES |
CC(C)CCN1C(=O)C2=C(C1=O)C=C(C=C2)C3=NC4=C(C=CC(=C4)Cl)C(=O)O3 |
SMILES canónico |
CC(C)CCN1C(=O)C2=C(C1=O)C=C(C=C2)C3=NC4=C(C=CC(=C4)Cl)C(=O)O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-iodobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B303145.png)

![4-{[4-(5-Methyl-1,3-benzoxazol-2-yl)anilino]carbonyl}phenyl propionate](/img/structure/B303148.png)
![N-[4-(8-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide](/img/structure/B303149.png)
![6-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B303150.png)
![2,6-dimethoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B303151.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B303154.png)
![5-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-2-iodobenzoic acid](/img/structure/B303157.png)
![3-{[2-(Trifluoromethyl)phenyl]carbamoyl}phenyl acetate](/img/structure/B303158.png)
![N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-3-(2-furyl)acrylamide](/img/structure/B303162.png)

![N,N'-(sulfonyldibenzene-3,1-diyl)bis[2-(4-methoxyphenyl)acetamide]](/img/structure/B303168.png)

![2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoic acid](/img/structure/B303179.png)